molecular formula C20H15F3N2O3 B11150931 4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone

4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone

Cat. No.: B11150931
M. Wt: 388.3 g/mol
InChI Key: CSSSYWDDFOERKG-UHFFFAOYSA-N
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Description

4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone is a complex organic compound that features a morpholinocarbonyl group and a trifluorophenyl group attached to an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Trifluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a trifluorophenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholinocarbonyl Group: The final step involves the reaction of the intermediate compound with morpholine and a carbonylating agent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinolinone derivatives.

Scientific Research Applications

4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholinocarbonyl group can facilitate its solubility and bioavailability. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholinocarbonyl)-2-phenyl-1(2H)-isoquinolinone
  • 4-(morpholinocarbonyl)-2-(2,3,4-trifluorophenyl)-1(2H)-isoquinolinone
  • 4-(morpholinocarbonyl)-2-(3,4-difluorophenyl)-1(2H)-isoquinolinone

Uniqueness

4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This can enhance the compound’s reactivity and binding affinity compared to similar compounds with fewer fluorine atoms or different substitution patterns.

Properties

Molecular Formula

C20H15F3N2O3

Molecular Weight

388.3 g/mol

IUPAC Name

4-(morpholine-4-carbonyl)-2-(3,4,5-trifluorophenyl)isoquinolin-1-one

InChI

InChI=1S/C20H15F3N2O3/c21-16-9-12(10-17(22)18(16)23)25-11-15(19(26)24-5-7-28-8-6-24)13-3-1-2-4-14(13)20(25)27/h1-4,9-11H,5-8H2

InChI Key

CSSSYWDDFOERKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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